Heptanophenone (CAS 1671-75-6), also known as 1-phenyl-1-heptanone, is an aromatic, long-chain alkyl ketone. It functions as a versatile building block in organic synthesis, a test compound for evaluating the performance of chromatographic columns, and a component in fragrance formulations. Its distinct physical properties, such as a specific boiling point and moderate volatility, define its utility in process chemistry and analytical workflows where precise performance is required.
While Heptanophenone belongs to the homologous series of alkyl phenyl ketones, substituting it with shorter-chain (e.g., Valerophenone, Hexanophenone) or longer-chain (e.g., Octanophenone) analogs is often unviable. Seemingly minor changes in the n-alkyl chain length directly alter critical procurement-relevant properties, including boiling point, volatility, and chromatographic retention time. Furthermore, photochemical reactivity, such as the efficiency of the Norrish Type II reaction, is highly dependent on the specific chain length, which dictates intramolecular hydrogen abstraction pathways and product distribution. This makes precise homolog selection essential for achieving reproducible outcomes in both synthetic and analytical applications.
Heptanophenone possesses a distinct boiling point that differentiates it from its nearest homologs, a critical factor for process design, solvent selection, and purification by distillation. Its boiling point at reduced pressure (155 °C at 15 mmHg) is significantly different from shorter-chain analogs like Valerophenone (105-107 °C at 5 mmHg) and Hexanophenone (140-141 °C at 15 mmHg), allowing for precise temperature control and separation.
| Evidence Dimension | Boiling Point |
| Target Compound Data | 155 °C @ 15 mmHg |
| Comparator Or Baseline | Hexanophenone: 140-141 °C @ 15 mmHg; Valerophenone: 105-107 °C @ 5 mmHg |
| Quantified Difference | ~14-15 °C higher than Hexanophenone at the same pressure. |
| Conditions | Standard distillation at reduced pressure. |
This specific boiling point enables sharper separation from lower-boiling impurities or reactants and prevents cross-contamination with other alkyl ketone analogs during manufacturing or laboratory-scale purification.
Alkyl phenyl ketones with alkyl chains of three or more carbons containing an accessible γ-hydrogen undergo the Norrish Type II reaction. [cite: REFS-1] The efficiency and products of this intramolecular hydrogen abstraction are dependent on the chain length. Heptanophenone, possessing available γ-hydrogens, follows this pathway to produce acetophenone and 1-pentene. [cite: REFS-2] This contrasts sharply with analogs like Acetophenone or Propiophenone, which lack γ-hydrogens and thus undergo different photochemical processes, such as Norrish Type I cleavage. [cite: REFS-3] This predictable reactivity makes Heptanophenone a suitable model compound or precursor where a specific Type II pathway is desired.
| Evidence Dimension | Primary Photochemical Pathway |
| Target Compound Data | Norrish Type II (Intramolecular γ-H abstraction) |
| Comparator Or Baseline | Acetophenone: Primarily Norrish Type I (α-cleavage) |
| Quantified Difference | Mechanistically distinct primary photoreaction (intramolecular H-abstraction vs. homolytic bond cleavage) |
| Conditions | UV irradiation in solution. |
For researchers studying photochemical mechanisms or designing syntheses that rely on specific photo-cleavage products, selecting Heptanophenone over shorter-chain analogs ensures the desired Norrish Type II reaction occurs predictably.
Heptanophenone's volatility and thermal stability make it a suitable internal standard for specific GC applications. Its Kovats retention index (RI) on a non-polar polydimethylsiloxane column is 1538. [cite: REFS-1] This positions its elution time well apart from both more volatile ketones like 2-heptanone (RI ~984) and less volatile analogs like octanophenone, ensuring baseline separation. This specific retention behavior is critical for accurate quantification when analyzing samples containing analytes of intermediate volatility, where a standard must not co-elute with components of interest.
| Evidence Dimension | Kovats Retention Index (non-polar column) |
| Target Compound Data | 1538 |
| Comparator Or Baseline | 2-Heptanone: ~984 |
| Quantified Difference | Significantly higher retention index, indicating later elution and lower volatility than common, shorter-chain ketone standards. |
| Conditions | Gas chromatography on a non-polar (polydimethylsiloxane) capillary column. |
Choosing Heptanophenone provides a reliable quantification anchor for GC methods analyzing moderately volatile compounds, a niche where shorter-chain ketone standards would elute too early and potentially interfere with solvent fronts or highly volatile analytes.
Based on its distinct retention index and thermal stability, Heptanophenone is a preferred internal standard for the quantitative analysis of semi-volatile organic compounds, such as plasticizers, larger flavor/fragrance components, or residual solvents in polymers, where its elution time avoids interference with both early-eluting analytes and the solvent front. [cite: REFS-1]
For academic and industrial R&D focused on photochemical reaction mechanisms, Heptanophenone serves as a reliable model substrate for the Norrish Type II reaction. Its well-defined pathway allows researchers to calibrate photochemical reactors or study the influence of reaction media on intramolecular hydrogen abstraction processes, without the competing Type I cleavage pathways seen in shorter-chain analogs. [cite: REFS-2]
In multi-step organic synthesis, Heptanophenone is the designated precursor for target molecules requiring the specific 1-phenylheptane structural unit. Its carbonyl group can be readily transformed via reactions like reduction, Grignard addition, or reductive amination to build more complex structures where the hexyl chain (attached to the carbonyl carbon) is a non-negotiable structural feature of the final product. [cite: REFS-3]
Irritant